Cas no 5471-85-2 (2-Bromo-4-ethynyl-1,3,5-trimethylbenzene)

2-Bromo-4-ethynyl-1,3,5-trimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene
- 1,3,2-Dioxaborinane, 2-ethynyl-4,4,6-trimethyl-
- 2-Aethinyl-4,4,6-trimethyl-1,3,2-dioxaborinan
- 2-Aethinyl-4-brom-1,3,5-trimethyl-benzol
- 2-ethynyl-4,4,6-trimethyl-[1,3,2]dioxaborinane
- 2-ethynyl-4-bromo-1,3,5-trimethyl-benzene
- AGN-PC-0030IJ
- CTK0F3611
- NSC-28466
- 5471-85-2
- DTXSID90970026
- NSC28466
-
- インチ: InChI=1S/C11H11Br/c1-5-10-7(2)6-8(3)11(12)9(10)4/h1,6H,2-4H3
- InChIKey: YPDJIBQBPWUWFJ-UHFFFAOYSA-N
- ほほえんだ: C#CC1=C(C)C(=C(C)C=C1C)Br
計算された属性
- せいみつぶんしりょう: 417.99533
- どういたいしつりょう: 222.004
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 1.662
- ふってん: 626.4°C at 760 mmHg
- フラッシュポイント: 332.7°C
- 屈折率: 1.731
- PSA: 66.48
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1682084-1g |
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene |
5471-85-2 | 98% | 1g |
¥4645.00 | 2024-05-09 | |
Alichem | A019087852-1g |
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene |
5471-85-2 | 95% | 1g |
$511.92 | 2023-09-01 | |
Crysdot LLC | CD12062341-1g |
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene |
5471-85-2 | 95+% | 1g |
$581 | 2024-07-24 |
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
2-Bromo-4-ethynyl-1,3,5-trimethylbenzeneに関する追加情報
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene (CAS No. 5471-85-2)
2-Bromo-4-ethynyl-1,3,5-trimethylbenzene is a versatile organic compound with the CAS registry number 5471-85-2. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, an ethynyl group at the 4-position, and three methyl groups attached to the benzene ring at positions 1, 3, and 5. The combination of these substituents imparts distinct chemical properties, making it a valuable compound in various applications.
The molecular formula of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene is C₁₁H₁₀Br, with a molecular weight of approximately 209.06 g/mol. The bromine atom introduces electron-withdrawing effects, while the ethynyl group contributes to the compound's reactivity and potential for further functionalization. The methyl groups provide steric bulk and influence the compound's stability and solubility in different solvents.
Recent studies have highlighted the importance of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene in organic synthesis as a key intermediate for constructing complex aromatic systems. Its ability to undergo various substitution and coupling reactions has made it a valuable building block in medicinal chemistry and materials science. For instance, researchers have utilized this compound to synthesize bioactive molecules with potential anti-cancer and anti-inflammatory properties.
The synthesis of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene typically involves multi-step processes that include bromination and alkyne introduction. Advanced methodologies such as Suzuki-Miyaura coupling have been employed to enhance the efficiency and selectivity of these reactions. These advancements ensure that the compound can be produced in high yields with minimal environmental impact.
In terms of physical properties, 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene exhibits a melting point of approximately 60°C and a boiling point around 180°C under standard conditions. Its solubility in organic solvents such as dichloromethane and THF makes it suitable for use in various organic reactions. The compound's stability under mild conditions also contributes to its practicality in laboratory settings.
One of the most promising applications of 2-Bromo-4-ethynyl-1,3,5-trimethylbenzene lies in its use as a precursor for advanced materials. Recent research has demonstrated its role in the synthesis of conjugated polymers with enhanced electronic properties. These polymers have potential applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic devices.
Moreover, 2-Bromo-4-Ethynyl_1_3_5-trimethylbenzene has been explored for its potential in drug discovery. Its unique structure allows for selective interactions with biological targets, making it a candidate for developing novel therapeutic agents. Ongoing studies are focusing on optimizing its pharmacokinetic properties to improve bioavailability and reduce toxicity.
In conclusion, 2-Bromo_4-Ethynyl_1_3_5-trimethylbenzene (CAS No. 5471_85_2) is a multifaceted compound with significant potential across diverse fields. Its structural features enable versatile reactivity and functionality, while recent advancements in synthesis and application continue to expand its utility. As research progresses, this compound is expected to play an increasingly important role in both academic and industrial settings.
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